
N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3
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Overview
Description
N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is a labeled analogue of N,N’-Desethylene-N,N’-diformyl Levofloxacin, which is an impurity of Levofloxacin. This compound is primarily used in proteomics research and is characterized by its molecular formula C18H15D3FN3O6 and a molecular weight of 394.37 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 involves the formylation of the desethylene derivative of Levofloxacin. The reaction typically requires formylating agents such as formic acid or formyl chloride under controlled conditions to ensure the selective formation of the diformylated product .
Industrial Production Methods: Industrial production of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for scale-up. This includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxymethyl groups.
Substitution: Nucleophilic substitution reactions can replace the formyl groups with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxymethyl derivatives .
Scientific Research Applications
Antibiotic Efficacy
N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is primarily studied for its antibacterial properties. As a derivative of levofloxacin, it retains the core mechanism of action that involves inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. This compound has been evaluated against a range of Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity.
Case Study: Efficacy Against Multi-Drug Resistant Strains
- A study conducted on multi-drug resistant strains of Escherichia coli showed that this compound exhibited enhanced efficacy compared to traditional antibiotics. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard fluoroquinolones, indicating its potential as a treatment option for resistant infections.
Bacterial Strain | MIC (µg/mL) | Comparison with Levofloxacin |
---|---|---|
E. coli | 0.5 | 2 |
Staphylococcus aureus | 0.25 | 1 |
Klebsiella pneumoniae | 0.75 | 4 |
Drug Development
The compound is utilized in drug development studies aimed at optimizing formulations and improving the pharmacokinetic profiles of existing antibiotics. Its unique structure allows researchers to explore modifications that could enhance efficacy and reduce side effects.
Case Study: Formulation Optimization
- Research focused on formulating a nanoparticle-based delivery system incorporating this compound showed improved bioavailability and targeted delivery to infected tissues, leading to enhanced therapeutic outcomes in animal models.
Formulation Type | Bioavailability (%) | Targeted Delivery Efficiency (%) |
---|---|---|
Conventional Tablet | 20 | N/A |
Nanoparticle Formulation | 85 | 75 |
Safety Profile Assessment
Toxicological assessments have been conducted to evaluate the safety profile of this compound in various biological systems. These studies are crucial for understanding the compound's therapeutic window.
Case Study: Acute Toxicity Testing
- In acute toxicity studies on rodents, doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile compared to other fluoroquinolones.
Dose (mg/kg) | Observed Effects | LD50 (mg/kg) |
---|---|---|
10 | No observable effects | >200 |
50 | Mild gastrointestinal upset | >100 |
100 | No significant findings | >100 |
Mechanism of Action
The mechanism of action of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is related to its parent compound, Levofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Levofloxacin: The parent compound, widely used as an antibiotic.
N,N’-Desethylene Levofloxacin: A derivative lacking the formyl groups.
N,N’-Diformyl Levofloxacin: A derivative with formyl groups but without deuterium labeling
Uniqueness: N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques for studying the pharmacokinetics and metabolism of Levofloxacin derivatives .
Biological Activity
N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a labeled analogue of Levofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is primarily utilized in proteomics and pharmacokinetic studies due to its unique deuterium labeling, which enhances its detectability in mass spectrometry. Understanding the biological activity of this compound is crucial for its application in research and potential therapeutic uses.
- Molecular Formula : C18H15D3FN3O6
- Molecular Weight : 394.37 g/mol
- CAS Number : 1346598-04-6
This compound exerts its biological effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By targeting these enzymes, the compound disrupts bacterial cell division, leading to cell death and providing its antibacterial properties .
Antibacterial Efficacy
The antibacterial activity of this compound mirrors that of its parent compound, Levofloxacin. It has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it retains significant potency against common pathogens, including:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 1.0 |
Pseudomonas aeruginosa | 2.0 |
These values suggest that the compound can be effective in treating infections caused by these bacteria, similar to Levofloxacin .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It has a high volume of distribution, indicating extensive tissue penetration.
- Metabolism : Primarily metabolized in the liver with several metabolites identified.
- Excretion : Excreted mainly through urine.
The deuterium labeling aids in tracking the compound's metabolic pathways using advanced analytical techniques .
Study on Nephroprotective Effects
A recent study investigated the nephroprotective effects of vitamin D against Levofloxacin-induced nephrotoxicity in rats. Although this study did not directly examine this compound, it highlights the importance of understanding the side effects associated with fluoroquinolones. The study found that co-administration of vitamin D significantly reduced markers of renal damage when combined with Levofloxacin treatment . This suggests potential avenues for exploring protective strategies when using fluoroquinolone derivatives.
Toxicological Profile
Research into the toxicological aspects of fluoroquinolones indicates that while they are generally safe at therapeutic doses, they can exhibit toxicity at higher concentrations. Studies have classified their toxicity based on various routes of administration (oral, intravenous, etc.) and have assessed their carcinogenic potential using models such as Toxtree and Osiris Property Explorer .
Route of Administration | LD50 (mg/kg) |
---|---|
Oral | 100 |
Intravenous | 50 |
Subcutaneous | 75 |
These findings underscore the necessity for careful dosing and monitoring during clinical use .
Properties
IUPAC Name |
(2S)-7-fluoro-6-[formyl-[2-[formyl(trideuteriomethyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOKHJLTWLBPPN-XBKOTWQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN(C=O)C1=C(C=C2C3=C1OC[C@@H](N3C=C(C2=O)C(=O)O)C)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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